PF-05214030

Beschreibung

BenchChem offers high-quality PF-05214030 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF-05214030 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

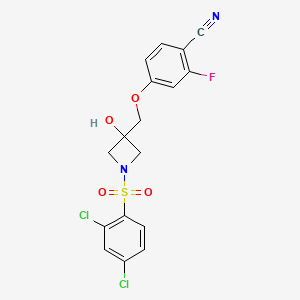

IUPAC Name |

4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FN2O4S/c18-12-2-4-16(14(19)5-12)27(24,25)22-8-17(23,9-22)10-26-13-3-1-11(7-21)15(20)6-13/h1-6,23H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAIRBXIVAVGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PF-05214030: A Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

DISCLAIMER: The information provided in this document is intended for research and scientific purposes only. PF-05214030 is a research compound and not approved for personal, veterinary, or therapeutic use. The initial search for this compound revealed conflicting information, with some commercial vendors erroneously listing it as a monoclonal antibody. Subsequent, more detailed investigation has definitively identified PF-05214030 as a small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Core Identity and Mechanism of Action

PF-05214030 is a potent and selective small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the transient receptor potential family of ion channels, TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, osmotic changes, and temperature.[3] It is widely expressed throughout the body and plays a crucial role in a multitude of physiological processes. By inhibiting the activation of the TRPV4 channel, PF-05214030 can modulate downstream signaling pathways that are implicated in various pathological conditions.

The chemical identity of PF-05214030 is defined by the CAS number 1669444-50-1 and the molecular formula C₁₇H₁₃Cl₂FN₂O₄S.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data for PF-05214030.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human TRPV4 | 4 nM | [2] |

| IC₅₀ | Rat TRPV4 | 27 nM | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The TRPV4 channel is a key mechanotransducer that, upon activation, allows the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular calcium concentration initiates a cascade of downstream signaling events. PF-05214030, as an antagonist, blocks this initial step. The following diagram illustrates the general signaling pathway of TRPV4, which PF-05214030 inhibits.

Caption: Inhibition of TRPV4-mediated signaling by PF-05214030.

Experimental Protocols

Detailed experimental protocols for the characterization of PF-05214030 are not publicly available in their entirety. However, based on the available information, the following outlines the likely methodologies for key experiments.

4.1. In Vitro Potency Assessment (IC₅₀ Determination)

The potency of PF-05214030 against human and rat TRPV4 was likely determined using a cell-based functional assay. A common method involves the use of a fluorescent calcium indicator in cells engineered to express the TRPV4 channel.

-

Objective: To determine the concentration of PF-05214030 required to inhibit TRPV4 activation by 50%.

-

General Protocol:

-

Cell Culture: HEK293 or CHO cells stably expressing either human or rat TRPV4 are cultured in appropriate media.

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of PF-05214030 for a specified period.

-

TRPV4 Activation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells to induce channel opening and subsequent calcium influx.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is normalized and plotted against the concentration of PF-05214030. The IC₅₀ value is calculated using a non-linear regression analysis.

-

Caption: Workflow for in vitro IC₅₀ determination of PF-05214030.

4.2. In Vivo Pharmacological Assessment (Rat Bladder Cystometry)

Evidence suggests that PF-05214030 was tested in an in vivo model to confirm its pharmacological activity.[1] A rat bladder cystometry model is a standard method to assess the effects of compounds on bladder function.

-

Objective: To evaluate the ability of PF-05214030 to reverse the effects of a TRPV4 agonist on bladder function in rats.

-

General Protocol:

-

Animal Preparation: Anesthetized female Sprague-Dawley rats are surgically prepared with a catheter implanted into the bladder dome.

-

Baseline Measurement: The bladder is infused with saline to record normal urodynamic parameters, such as bladder capacity, voiding pressure, and frequency of urination.

-

TRPV4 Agonist Infusion: A TRPV4 agonist is infused intravesically to induce bladder hyperactivity, characterized by a reduction in bladder capacity and an increase in voiding frequency.[1]

-

PF-05214030 Administration: PF-05214030 is administered (e.g., intravenously or orally) to the animals.

-

Post-treatment Measurement: Urodynamic parameters are continuously recorded to assess the extent to which PF-05214030 reverses the agonist-induced changes in bladder function.

-

Data Analysis: Changes in bladder capacity, voiding pressure, and intercontraction interval are quantified and compared between treatment and control groups.

-

Caption: Experimental workflow for in vivo assessment in a rat bladder model.

Summary and Future Directions

PF-05214030 is a potent antagonist of the TRPV4 ion channel with demonstrated in vitro and in vivo pharmacological activity. The available data indicates its potential as a research tool for investigating the physiological and pathophysiological roles of TRPV4. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its therapeutic potential in TRPV4-mediated diseases. The conflicting information initially found in some commercial databases highlights the critical importance of verifying compound identity through reliable and multiple sources in the scientific community.

References

PF-05214030: A Technical Guide to a Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-05214030, a potent and selective small-molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document consolidates available data on its pharmacological properties, details key experimental methodologies for its evaluation, and illustrates the core signaling pathways involved. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of TRPV4 antagonism.

Introduction to PF-05214030

PF-05214030 is a selective antagonist of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of physiological and pathophysiological processes.[1] Chemically identified as 4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile, with the molecular formula C17H13Cl2FN2O4S, it is a small molecule inhibitor.[2] The TRPV4 channel is a polymodal sensor, activated by a diverse range of stimuli including mechanical stress, osmotic changes, and endogenous ligands. Its involvement in conditions such as pain, inflammation, and edema has positioned it as a compelling target for therapeutic intervention.[3]

Pharmacological Profile

The primary mechanism of action of PF-05214030 is the direct inhibition of the TRPV4 ion channel. This antagonism has been quantified in vitro, demonstrating high potency.

Table 1: In Vitro Potency of PF-05214030

| Target | Species | Assay Type | IC50 | Reference |

| TRPV4 | Human | Calcium Flux | 4 nM | [1] |

| TRPV4 | Rat | Calcium Flux | 27 nM | [1] |

Key Experimental Protocols

This section outlines the methodologies for essential in vitro and in vivo assays used to characterize PF-05214030 and other TRPV4 antagonists.

In Vitro Calcium Flux Assay

This assay is fundamental for determining the potency of TRPV4 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the channel.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of PF-05214030 against TRPV4.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4.

-

Assay Plates: Black-walled, clear-bottom 384-well plates.

-

Calcium Indicator Dye: FLIPR Calcium 4 Assay Kit or similar.

-

TRPV4 Agonist: GSK1016790A.[4]

-

Test Compound: PF-05214030.

-

Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) system.

Protocol:

-

Cell Plating: Seed the TRPV4-expressing HEK293 cells into 384-well plates and incubate overnight to allow for cell adherence.

-

Dye Loading: On the day of the assay, remove the growth medium and add the calcium indicator dye solution to each well. Incubate the plates for a specified period (typically 1-2 hours) at 37°C to allow for dye uptake.[5]

-

Compound Addition: Prepare serial dilutions of PF-05214030 and add them to the assay plates.

-

Agonist Stimulation and Signal Detection: Place the assay plates into the FLIPR instrument. The instrument will add a pre-determined concentration of the TRPV4 agonist GSK1016790A to each well to stimulate calcium influx.

-

Data Acquisition: The FLIPR system measures the fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The inhibition of the agonist-induced calcium signal by PF-05214030 is used to calculate the IC50 value.

In Vivo Bladder Capacity Model (Rat Cystometry)

This in vivo model is utilized to assess the effect of TRPV4 antagonists on bladder function, particularly in response to agonist-induced bladder overactivity. PF-05214030 has been shown to reverse the reduction in bladder capacity caused by a TRPV4 agonist.[1]

Objective: To evaluate the in vivo efficacy of PF-05214030 in a model of TRPV4-mediated bladder dysfunction.

Materials:

-

Animals: Female Sprague-Dawley rats.

-

Anesthesia: Urethane (B1682113).

-

Surgical Equipment: Catheters, infusion pumps, pressure transducers.

-

TRPV4 Agonist: GSK1016790A.

-

Test Compound: PF-05214030.

-

Data Acquisition System: For recording bladder pressure and voided volume.

Protocol:

-

Animal Preparation: Anesthetize the rats with urethane. Surgically implant a catheter into the bladder dome for infusion and pressure measurement.[6]

-

Baseline Cystometry: Infuse saline into the bladder at a constant rate to record baseline urodynamic parameters, including bladder capacity, voiding pressure, and voiding frequency.[7]

-

Agonist Infusion: After establishing a stable baseline, infuse the TRPV4 agonist GSK1016790A intravesically to induce bladder overactivity, characterized by a reduction in bladder capacity.[8]

-

Antagonist Administration: Administer PF-05214030 (e.g., intravenously or orally) and continue the cystometric measurements.

-

Data Analysis: Compare the urodynamic parameters before and after the administration of PF-05214030 to determine its ability to reverse the agonist-induced changes in bladder function.

Signaling Pathways and Visualizations

The activation of TRPV4 initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.

TRPV4 Signaling Pathway

Experimental Workflow for In Vitro Antagonist Profiling

Logical Relationship in the In Vivo Bladder Capacity Model

Conclusion

PF-05214030 is a high-potency, selective antagonist of the TRPV4 ion channel. The experimental protocols detailed in this guide provide a framework for its continued investigation. The ability of PF-05214030 to modulate TRPV4-mediated signaling pathways, as demonstrated in both in vitro and in vivo models, underscores its potential as a valuable research tool and a candidate for further therapeutic development in indications where TRPV4 plays a critical pathophysiological role. This guide serves as a technical resource to facilitate and standardize future research efforts in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]

- 7. Diurnal Variation in Urodynamics of Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Discovery and Development of PF-05214030: A Selective TRPV4 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and development of PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The program, undertaken by Pfizer, aimed to explore the therapeutic potential of TRPV4 antagonism, primarily for the treatment of overactive bladder. This document provides a comprehensive overview of the discovery process, from high-throughput screening to lead optimization, and delves into the preclinical pharmacological characterization of PF-05214030. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to provide a thorough understanding of the project. While the program was ultimately discontinued (B1498344) due to emerging human genetic data, the insights gained from the development of PF-05214030 remain valuable for the scientific community.

Introduction: The Rationale for Targeting TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, osmolarity, and mechanical stretch.[1] Its expression in the urothelium and its role in sensing bladder filling made it a compelling target for the treatment of overactive bladder and other conditions characterized by bladder dysfunction.[2][3][4][5] The hypothesis was that by antagonizing TRPV4, the afferent signals from the bladder that contribute to the sensation of urgency and frequency could be dampened, thereby alleviating the symptoms of overactive bladder.[4][6]

The Discovery of PF-05214030

The journey to identify a potent and selective TRPV4 antagonist began with a robust high-throughput screening (HTS) campaign.

High-Throughput Screening

A large-scale HTS campaign was initiated to identify compounds that could inhibit TRPV4 activation.

Experimental Protocol: High-Throughput Screening (HTS) Assay

-

Assay Principle: A cell-based fluorescence assay using a FLIPR (Fluorometric Imaging Plate Reader) was employed to measure changes in intracellular calcium concentration following activation of TRPV4.

-

Cell Line: A stable cell line expressing human TRPV4 was used.

-

Assay Procedure:

-

Cells were seeded into 384-well plates and incubated overnight.

-

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds from a diverse chemical library were added to the wells.

-

After a pre-incubation period with the test compounds, the cells were challenged with a TRPV4 agonist (e.g., GSK1016790A) to induce calcium influx.

-

The fluorescence intensity in each well was measured kinetically using the FLIPR instrument. A decrease in the fluorescence signal in the presence of a test compound indicated potential antagonist activity.

-

-

Hit Criteria: Compounds that demonstrated a significant and concentration-dependent inhibition of the agonist-induced calcium influx were selected as "hits" for further evaluation. A confirmation screen was performed on approximately 11,000 initial hits, resulting in a 14% confirmation rate.[1]

Hit-to-Lead Optimization

Following the HTS campaign, a "hit-to-lead" process was undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.[1] This involved a combination of medicinal chemistry and computational modeling. Computational methods were utilized to filter out "frequent hitters" - compounds that show activity in numerous screens and are often non-specific.[1] The optimization efforts focused on a piperidine (B6355638) series of compounds, which ultimately led to the identification of PF-05214030.[1]

Logical Workflow: Hit-to-Lead Process

Caption: A flowchart illustrating the hit-to-lead optimization process for PF-05214030.

In Vitro Pharmacological Characterization

PF-05214030 was extensively characterized in a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency Assessment

The potency of PF-05214030 was determined by measuring its ability to inhibit TRPV4 activation in cell-based assays.

| Target | IC50 (nM) |

| Human TRPV4 | 4 |

| Rat TRPV4 | 27 |

Table 1: Potency of PF-05214030 against human and rat TRPV4.[7]

Experimental Protocol: In Vitro Potency Assay

-

Assay Principle: Similar to the HTS assay, a FLIPR-based calcium influx assay was used.

-

Cell Lines: Stable cell lines expressing either human or rat TRPV4 were utilized.

-

Assay Procedure:

-

Cells were plated in 384-well plates.

-

A concentration-response curve of PF-05214030 was prepared.

-

The cells were pre-incubated with varying concentrations of PF-05214030.

-

The cells were then stimulated with a fixed concentration of a TRPV4 agonist.

-

The resulting fluorescence was measured.

-

The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, was calculated from the concentration-response curve.

-

In Vivo Efficacy Studies

The primary in vivo model used to evaluate the efficacy of PF-05214030 was a rat model of bladder overactivity. The key endpoint in these studies was the measurement of bladder capacity.[7]

Experimental Protocol: In Vivo Bladder Capacity Assay in Rats

-

Animal Model: Anesthetized female rats were used.

-

Surgical Procedure:

-

A catheter was implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.

-

The catheter was externalized at the nape of the neck.

-

-

Experimental Procedure:

-

Following a recovery period, the conscious and freely moving rats were placed in a metabolic cage.

-

Saline was continuously infused into the bladder through the implanted catheter at a constant rate.

-

Intravesical pressure was monitored continuously.

-

Micturition events were recorded, and the volume of voided urine was measured.

-

PF-05214030 or vehicle was administered (e.g., intravenously or orally).

-

Bladder capacity, defined as the volume of infused saline required to induce a micturition contraction, was measured before and after drug administration.

-

-

Data Analysis: The change in bladder capacity following treatment with PF-05214030 was compared to the vehicle control group. An increase in bladder capacity was indicative of a therapeutic effect.

PF-05214030 was shown to reverse the reduction in bladder capacity caused by the intravesical infusion of a TRPV4 agonist, demonstrating its in vivo target engagement and efficacy.[7]

Mechanism of Action and Signaling Pathway

TRPV4 is a key mechanosensor in the urothelium. When the bladder fills and the urothelial cells are stretched, TRPV4 channels are activated, leading to an influx of calcium ions. This calcium influx triggers the release of ATP from the urothelial cells. The released ATP then acts on P2X3 receptors on afferent nerve fibers, sending signals to the central nervous system that are interpreted as bladder fullness and the urge to void. In overactive bladder, this signaling pathway is thought to be hyperactive. PF-05214030, by blocking TRPV4, inhibits the initial calcium influx and subsequent ATP release, thereby dampening the sensory signals from the bladder.

TRPV4 Signaling Pathway in Bladder Sensation

Caption: The signaling pathway of bladder sensation mediated by TRPV4 and the inhibitory action of PF-05214030.

Project Discontinuation

Despite the promising preclinical data, the PF-05214030 program was ultimately discontinued. The decision was based on emerging human genetic data that raised concerns about the long-term safety of systemic TRPV4 antagonism.[1] This highlights the critical importance of integrating human genetics into drug discovery and development programs to de-risk projects at an early stage.

Conclusion

The discovery and development of PF-05214030 represents a comprehensive effort to validate TRPV4 as a therapeutic target for overactive bladder. The program successfully identified a potent and selective antagonist with in vivo efficacy. Although the project did not proceed to clinical development, the knowledge gained regarding the role of TRPV4 in bladder function, as well as the chemical matter developed, provides a valuable foundation for future research in this area. The detailed methodologies and data presented in this guide serve as a useful resource for scientists and researchers working on ion channel modulators and the treatment of bladder disorders.

References

- 1. rsc.org [rsc.org]

- 2. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to PF-05214030: A Potent and Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05214030 is a potent and selective small molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. It includes a summary of its key quantitative data, a description of its mechanism of action, and an illustrative signaling pathway. While specific, detailed experimental protocols for its synthesis and biological evaluation are not publicly available in full, this guide outlines the general methodologies employed for the characterization of such TRPV4 antagonists.

Chemical Structure and Properties

PF-05214030, with the IUPAC name 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile, is a synthetic compound belonging to the sulfonamide class of chemicals. Its identity as a small molecule has been confirmed, dispelling initial conflicting reports from some commercial vendors that inaccurately categorized it as a monoclonal antibody.

Table 1: Chemical and Physical Properties of PF-05214030

| Property | Value | Source |

| IUPAC Name | 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile | PubChem |

| CAS Number | 1669444-50-1 | Biosynth |

| Molecular Formula | C₁₇H₁₃Cl₂FN₂O₄S | Biosynth[1] |

| Molecular Weight | 431.3 g/mol | Biosynth[1] |

| SMILES | C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)(COC3=CC(=C(C=C3)C#N)F)O | PubChem |

| Boiling Point | 604.6 °C | Biosynth[1] |

| Flash Point | 319.4 °C | Biosynth[1] |

Mechanism of Action and Signaling Pathway

PF-05214030 functions as a selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is involved in a wide range of physiological processes. As an antagonist, PF-05214030 blocks the activation of the TRPV4 channel, thereby inhibiting the downstream signaling pathways.

The potency of PF-05214030 has been quantified, with an IC₅₀ of 4 nM for human TRPV4 (hTRPV4) and 27 nM for rat TRPV4 (rTRPV4).[2]

Below is a diagram illustrating the inhibitory effect of PF-05214030 on the TRPV4 signaling pathway.

Caption: Inhibition of TRPV4 signaling by PF-05214030.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of PF-05214030 are proprietary and not fully available in the public domain. However, based on the characterization of similar TRPV4 antagonists and the available information, the following general methodologies are likely to have been employed.

General Synthesis Method

The synthesis of 4-[[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile would likely involve a multi-step synthetic route. Key starting materials would include a protected 3-hydroxyazetidine derivative, 2,4-dichlorobenzenesulfonyl chloride, and 4-hydroxy-2-fluorobenzonitrile. The synthesis would likely proceed through the following key transformations:

-

Sulfonylation: Reaction of the azetidine (B1206935) nitrogen with 2,4-dichlorobenzenesulfonyl chloride to form the sulfonamide.

-

Williamson Ether Synthesis: Alkylation of 4-hydroxy-2-fluorobenzonitrile with a suitable derivative of the azetidine alcohol.

-

Deprotection: Removal of any protecting groups to yield the final product.

The workflow for a plausible synthetic approach is depicted below.

Caption: General synthetic workflow for PF-05214030.

In Vitro Assays

The antagonist potency of PF-05214030 was likely determined using a combination of the following in vitro assays:

-

Fluorometric Imaging Plate Reader (FLIPR) Assay: This high-throughput assay is commonly used to measure changes in intracellular calcium concentration.

-

General Protocol:

-

Cells stably expressing human or rat TRPV4 are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

PF-05214030 at various concentrations is added to the wells and incubated.

-

A known TRPV4 agonist (e.g., GSK1016790A) is added to stimulate the channel.

-

The change in fluorescence, corresponding to calcium influx, is measured.

-

IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

-

-

Electrophysiology (Patch-Clamp): This technique provides a direct measure of ion channel activity.

-

General Protocol:

-

Whole-cell patch-clamp recordings are performed on cells expressing TRPV4.

-

A holding potential is applied, and the channel is activated by a TRPV4 agonist.

-

The resulting inward current is measured.

-

PF-05214030 is perfused at different concentrations, and the inhibition of the agonist-induced current is recorded.

-

Concentration-response curves are generated to determine the IC₅₀.

-

-

-

Hypotonicity Assay: This assay assesses the ability of the compound to block TRPV4 activation by osmotic stress.

-

General Protocol:

-

TRPV4-expressing cells are loaded with a calcium indicator dye.

-

Cells are pre-incubated with PF-05214030.

-

The extracellular solution is replaced with a hypotonic solution to activate TRPV4.

-

The resulting calcium influx is measured and compared to control cells not treated with the antagonist.

-

-

In Vivo Models

Based on available information, PF-05214030 was evaluated in in vivo models related to bladder function.

-

Rat Model of Bladder Overactivity:

-

General Protocol:

-

Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder.

-

A TRPV4 agonist is infused intravesically to induce bladder overactivity, characterized by a reduction in bladder capacity.

-

PF-05214030 is administered (e.g., intravenously or orally).

-

Cystometry is performed to measure bladder capacity, voiding pressure, and frequency.

-

The ability of PF-05214030 to reverse the agonist-induced reduction in bladder capacity is assessed.

-

-

Conclusion

PF-05214030 is a well-characterized, potent, and selective small molecule antagonist of the TRPV4 ion channel. Its chemical structure and properties are well-defined. While detailed experimental protocols are not publicly accessible, the general methodologies for its synthesis and biological evaluation are understood within the context of modern drug discovery. The information presented in this guide provides a solid foundation for researchers and scientists working on TRPV4 modulation and related therapeutic areas. Further investigation into the primary scientific literature may reveal more specific details regarding the experimental procedures used in the development of this compound.

References

In-Depth Technical Guide to the Target Validation of PF-05214030

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the target validation studies for PF-05214030, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. PF-05214030 has been identified as a valuable research tool for elucidating the physiological and pathological roles of TRPV4. This guide details the quantitative data supporting its target engagement, the experimental protocols utilized in these validation studies, and the signaling pathways associated with TRPV4 activation.

Introduction to PF-05214030 and its Target: TRPV4

PF-05214030 is a small molecule antagonist of the TRPV4 ion channel. Initial confusion in public databases, with some sources incorrectly identifying it as a TNF-alpha inhibitor, has been clarified through examination of its chemical structure and published pharmacological data. The primary and validated target of PF-05214030 is the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.

Chemical Information:

-

IUPAC Name: 4-({[1-(2,4-dichlorophenyl)sulfonyl]-3-hydroxyazetidin-3-yl}methoxy)-2-fluorobenzonitrile

-

Molecular Formula: C₁₇H₁₃Cl₂FN₂O₄S

-

Molecular Weight: 431.3 g/mol

Quantitative Analysis of Target Engagement and Potency

The potency of PF-05214030 as a TRPV4 antagonist has been determined through in vitro functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for both human and rat TRPV4 channels.

| Target | Species | IC50 (nM) | Reference |

| TRPV4 | Human | 4 | [1][2] |

| TRPV4 | Rat | 27 | [1][2] |

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

TRPV4 is a polymodal ion channel that can be activated by a variety of stimuli, including hypotonicity, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the influx of Ca²⁺, which triggers a cascade of downstream signaling events. These events can lead to various cellular responses, including the release of inflammatory mediators and changes in gene expression. PF-05214030 acts by blocking this initial Ca²⁺ influx.

Caption: TRPV4 Signaling Pathway and the inhibitory action of PF-05214030.

General Experimental Workflow for Target Validation

The validation of a specific antagonist like PF-05214030 follows a logical progression from in vitro characterization to in vivo proof-of-concept studies.

Caption: A generalized workflow for the target validation of a pharmacological antagonist.

Experimental Protocols

In Vitro Potency Determination: Calcium Flux Assay

Objective: To determine the IC50 value of PF-05214030 against human and rat TRPV4 channels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV4 are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: A serial dilution of PF-05214030 is prepared in a suitable buffer.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of PF-05214030 or vehicle control.

-

A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel activity.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

-

-

Data Analysis: The fluorescence data is normalized to the control wells, and the IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

In Vivo Target Engagement: Rat Bladder Cystometry Model

Objective: To assess the in vivo efficacy of PF-05214030 in a model of TRPV4-mediated bladder overactivity.

Methodology:

-

Animal Preparation: Anesthetized female Sprague-Dawley rats are used. A catheter is implanted into the bladder dome for infusion and pressure measurement.

-

Cystometry:

-

The bladder is continuously infused with saline to induce voiding contractions.

-

Baseline bladder capacity, voiding pressure, and voiding frequency are recorded.

-

-

Drug Administration:

-

Data Collection and Analysis: Bladder capacity and other cystometric parameters are continuously monitored after the administration of PF-05214030. The reversal of the agonist-induced decrease in bladder capacity is quantified.[1][2]

Selectivity Profile

While comprehensive selectivity data for PF-05214030 against a broad panel of ion channels and other targets is not extensively published in the public domain, its characterization as a "highly selective" TRPV4 antagonist in a presentation by Pfizer suggests that such studies have been conducted internally.[5] For a thorough evaluation, it is recommended to profile PF-05214030 against other members of the TRP channel family (e.g., TRPV1, TRPA1, TRPM8) and a panel of common off-targets such as kinases and GPCRs.

Conclusion

The available data robustly validate TRPV4 as the primary target of PF-05214030. Its high in vitro potency against both human and rat TRPV4, coupled with its demonstrated in vivo efficacy in a relevant physiological model, establishes PF-05214030 as a critical tool for investigating the roles of TRPV4 in health and disease. Further publication of its detailed selectivity profile will continue to solidify its position as a high-quality chemical probe for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

The Role of TRPV4 Antagonists in Inflammatory Disease Models: A Technical Overview

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the use of a compound specifically designated as PF-05214030 in inflammatory disease models. Chemical databases identify PF-05214030 as a small molecule with the chemical name 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile, and it is classified as a Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist. Initial conflicting reports identifying it as a TNF-alpha biosimilar appear to be erroneous.

Given the classification of PF-05214030 as a TRPV4 antagonist, this technical guide will provide an in-depth overview of the role of this class of compounds in various preclinical inflammatory disease models. The data and protocols presented are based on well-characterized, publicly disclosed TRPV4 antagonists and are intended to be representative of the therapeutic approach of targeting TRPV4 in inflammation. This information provides a strong framework for understanding the potential applications and preclinical evaluation of new chemical entities like PF-05214030.

The TRPV4 Channel: A Key Mediator in Inflammation

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to calcium (Ca²⁺). It is expressed in a wide variety of cell types, including immune cells, epithelial cells, and sensory neurons. TRPV4 can be activated by a diverse range of stimuli, including mechanical stress, changes in osmolarity, and endogenous ligands. Upon activation, the influx of Ca²⁺ through the TRPV4 channel triggers downstream signaling cascades that are critically involved in the inflammatory response.

Signaling Pathway of TRPV4 in Inflammation

The activation of TRPV4 and the subsequent increase in intracellular Ca²⁺ can lead to the production and release of various pro-inflammatory mediators, such as cytokines and chemokines. This process often involves the activation of key inflammatory signaling pathways like NF-κB.

Application of TRPV4 Antagonists in Preclinical Inflammatory Disease Models

The critical role of TRPV4 in mediating inflammatory responses has made it an attractive therapeutic target. Consequently, several TRPV4 antagonists have been evaluated in a range of animal models of inflammatory diseases.

Arthritis Models

TRPV4 is expressed in chondrocytes and synoviocytes, and its activation contributes to the production of pro-inflammatory mediators in the joints.[1]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

A widely used model that mimics many aspects of human rheumatoid arthritis.

Quantitative Data from TRPV4 Antagonist Studies in Arthritis Models

| Compound | Model | Key Findings | Reference |

| HC-067047 | Osteoarthritis (OA) Rat Model | Reduced expression of M1 macrophage markers (IL-1β, IL-6, iNOS) and alleviated OA progression. | [2] |

| GSK205 | Porcine Articular Chondrocytes | Blocked the production of prostaglandin (B15479496) E2 (PGE2) induced by hypo-osmotic stimulation.[1] | [1] |

Acute Lung Injury (ALI) and Pulmonary Inflammation Models

TRPV4 is expressed in various lung cells, including epithelial and endothelial cells, and is implicated in pulmonary edema and inflammation.

Experimental Protocol: Chemically Induced Acute Lung Injury in Mice

This model is used to study the pathogenesis of ALI and to evaluate potential therapeutics.

Quantitative Data from TRPV4 Antagonist Studies in ALI Models

| Compound | Model | Key Findings | Reference |

| GSK2220691 | Acid-induced ALI in mice | Suppressed pulmonary inflammation by diminishing neutrophils and macrophages. | [3] |

| GSK2337429A | Acid-induced and Chlorine-exposed ALI in mice | Reduced BALF cell counts to near baseline levels and decreased MPO activity.[3] | [3] |

| GSK2193874 | Mechanical stretch-induced lung injury (in vitro and in vivo) | Reduced the release of pro-inflammatory cytokines IL-6 and IL-8.[4] | [4] |

Inflammatory Skin Disease Models

TRPV4 is involved in maintaining skin barrier function and its dysregulation can contribute to inflammatory skin conditions.

Experimental Protocol: In Vitro Model of Macrophage Inflammation

Primary human macrophages are used to study the direct anti-inflammatory effects of TRPV4 antagonists.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.

-

Stimulation: Macrophages are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Cells are co-treated with a TRPV4 antagonist (e.g., GSK2193874) or a vehicle control.

-

Analysis: After a defined incubation period (e.g., 24 hours), cell culture supernatants are collected for cytokine analysis (e.g., ELISA for IL-1β, IL-6, TNF-α), and cell lysates can be used for gene expression analysis (e.g., qRT-PCR).

Quantitative Data from In Vitro Macrophage Studies

| Compound | Cell Type | Key Findings | Reference |

| GSK2193874 | Human Monocyte-derived Macrophages | Suppressed the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 upon LPS stimulation.[2][5] | [2][5] |

| RN-1734 | U937-differentiated Macrophages | Decreased the expression of inflammatory markers COX2 and iNOS by 5-fold compared to control.[2] | [2] |

Conclusion

The available preclinical evidence strongly supports the role of TRPV4 as a key player in the pathophysiology of various inflammatory diseases. The use of selective TRPV4 antagonists has demonstrated significant efficacy in reducing inflammation and disease severity in a range of animal models, including those for arthritis, acute lung injury, and inflammatory skin conditions. While specific data for PF-05214030 is not yet in the public domain, the consistent findings with other TRPV4 antagonists provide a solid rationale for its potential as a therapeutic agent in inflammatory disorders. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic profile of this specific compound.

References

- 1. TRPV4 as a Therapeutic Target for Joint Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of PF-05214030 in Cytokine Signaling: An Indirect Mechanism via TRPV4 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-05214030 and its role in cytokine signaling. Initially, some commercial sources misidentified PF-05214030 as a biosimilar monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α)[1]. However, substantial evidence from chemical suppliers and drug development databases confirms that PF-05214030 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [2][3]. Its influence on cytokine signaling is therefore indirect, stemming from the modulation of this channel's activity, which has been shown to impact inflammatory responses.

Core Mechanism of Action

PF-05214030 exerts its effects by blocking the TRPV4 ion channel, a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, temperature, and endogenous ligands. TRPV4 is expressed in numerous cell types, including immune cells such as macrophages[3]. By inhibiting TRPV4, PF-05214030 can modulate downstream cellular processes that lead to the production and release of inflammatory cytokines.

Studies have demonstrated that pharmacological inhibition of TRPV4 can prevent the systemic surge of pro-inflammatory cytokines, including TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6), in preclinical models of sepsis[4][5]. This suggests that TRPV4 activity is an upstream event in the inflammatory cascade and that its antagonism can effectively dampen the hyper-inflammatory response. The proposed mechanism involves the blockade of TRPV4 channels on macrophages, which are major contributors to cytokine production during inflammation[4].

Quantitative Data

The potency of PF-05214030 as a TRPV4 antagonist has been quantified by its half-maximal inhibitory concentration (IC50) values.

| Target | Species | IC50 (nM) | Reference |

| TRPV4 | Human | 4 | [2][6] |

| TRPV4 | Rat | 27 | [2][6] |

Signaling Pathways

The signaling pathway illustrates the indirect influence of PF-05214030 on cytokine production. By blocking the TRPV4 channel, the compound prevents the influx of Ca2+, a critical secondary messenger in inflammatory signaling cascades within immune cells like macrophages. This disruption can inhibit the activation of downstream transcription factors, such as NF-κB, which are essential for the expression of pro-inflammatory cytokine genes.

Experimental Protocols

While specific studies detailing the use of PF-05214030 in cytokine release assays are not publicly available, a representative protocol for evaluating its anti-inflammatory effects on macrophages can be constructed based on established methodologies for other TRPV4 antagonists.

In Vitro Macrophage Cytokine Release Assay

1. Objective: To determine the effect of PF-05214030 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by lipopolysaccharide (LPS)-stimulated macrophages.

2. Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

PF-05214030 (dissolved in DMSO, with final DMSO concentration in culture kept below 0.1%).

-

Phosphate-buffered saline (PBS).

-

ELISA kits for human TNF-α, IL-6, and IL-1β.

3. Cell Culture and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, aspirate the medium and wash the adherent cells twice with warm PBS.

-

Add fresh, serum-free RPMI-1640 and rest the cells for 24 hours before treatment.

4. Experimental Procedure:

-

Prepare serial dilutions of PF-05214030 in RPMI-1640 medium.

-

Aspirate the medium from the differentiated macrophages and add the PF-05214030 dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest PF-05214030 concentration) and a negative control (medium only).

-

Pre-incubate the cells with PF-05214030 for 1 hour at 37°C.

-

Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to stimulate cytokine production.

-

Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

-

Collect the supernatant for cytokine analysis.

5. Cytokine Quantification:

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve generated for each ELISA.

6. Data Analysis:

-

Normalize the cytokine concentrations to the vehicle control.

-

Plot the cytokine concentrations against the log of the PF-05214030 concentration to determine the IC50 value for the inhibition of each cytokine.

-

Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.

Logical Relationships

The relationship between TRPV4 antagonism and the reduction of cytokine-mediated inflammation is a key aspect of PF-05214030's therapeutic potential. By targeting an upstream ion channel, it can potentially modulate a broad spectrum of downstream inflammatory mediators.

Conclusion

References

- 1. TRPV4 differentially controls inflammatory cytokine networks during static and dynamic compression of the intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Role of TRPV4 in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytokine and inflammatory mediator effects on TRPV4 function in choroid plexus epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytokine and inflammatory mediator effects on TRPV4 function in choroid plexus epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

PF-05214030: A Scientific Literature Review of a Potent TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available scientific literature and presentations. Notably, a significant portion of the data specific to PF-05214030 originates from a Pfizer corporate presentation and not from peer-reviewed journal articles. Therefore, while this guide aims to be comprehensive, it is subject to the limitations of the available public information.

Executive Summary

PF-05214030 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, developed by Pfizer. This small molecule, identified by the CAS number 1669444-50-1, has been investigated for its potential therapeutic applications, particularly in conditions where TRPV4-mediated signaling is implicated, such as bladder dysfunction and pain. This technical guide provides a comprehensive review of the available scientific literature on PF-05214030, including its mechanism of action, preclinical data, and the relevant biological pathways.

Introduction to TRPV4

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory responses to a wide array of stimuli. TRPV4, a member of this family, is a non-selective cation channel activated by diverse physical and chemical signals including heat, mechanical stress, and endogenous ligands. Its expression in various tissues, including the bladder urothelium, sensory nerves, and vascular endothelium, positions it as a key player in numerous physiological and pathophysiological processes. Dysregulation of TRPV4 activity has been linked to conditions such as pain, inflammation, and organ dysfunction, making it an attractive target for therapeutic intervention.

PF-05214030: A Selective TRPV4 Antagonist

PF-05214030, with the chemical name 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile, emerged from a drug discovery program at Pfizer aimed at identifying selective TRPV4 antagonists.

In Vitro Pharmacology

Preclinical studies have demonstrated the potent and selective inhibitory activity of PF-05214030 on TRPV4 channels.

| Parameter | Species | Value | Assay |

| IC50 | Human (hTRPV4) | 4 nM | In vitro functional assay |

| IC50 | Rat (rTRPV4) | 27 nM | In vitro functional assay |

Table 1: In Vitro Potency of PF-05214030 against TRPV4.

In Vivo Pharmacology

The efficacy of PF-05214030 has been evaluated in animal models of bladder dysfunction, a condition where TRPV4 is known to play a significant role in sensory signaling.

| Model | Species | Dose/Concentration | Effect |

| Anesthetized Rat Cystometry | Rat | ~8 x IC50 (i.v. infusion) | Reversed the reduction in bladder capacity caused by a TRPV4 agonist. |

| Conscious Rat Metabolic Cages | Rat | ~8 x IC50 (subcutaneous) | Caused a significant reduction in total volume voided and volume per void. |

Table 2: In Vivo Efficacy of PF-05214030 in Bladder Function Models.

Signaling Pathways and Experimental Workflows

TRPV4 Signaling in Bladder Sensation

The diagram below illustrates the proposed signaling pathway of TRPV4 in the bladder urothelium, a key mechanism targeted by PF-05214030.

Experimental Workflow for In Vivo Bladder Function Assessment

The following diagram outlines a typical experimental workflow for evaluating the effect of a compound like PF-05214030 on bladder function in a preclinical model.

Experimental Protocols

Due to the limited availability of peer-reviewed publications on PF-05214030, detailed experimental protocols are not publicly accessible. The following are generalized methodologies based on standard practices in the field for the types of experiments cited.

In Vitro Functional Assay (FLIPR-based Calcium Influx Assay)

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat TRPV4 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at a controlled temperature.

-

Compound Addition: Serial dilutions of PF-05214030 or vehicle are added to the wells and incubated for a predetermined period.

-

Agonist Stimulation and Measurement: A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells, and the fluorescence intensity is measured over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The increase in intracellular calcium concentration upon agonist stimulation is quantified. The inhibitory effect of PF-05214030 is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Anesthetized Rat Cystometry

-

Animal Preparation: Adult female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is implanted into the bladder via the urethra and secured.

-

Experimental Setup: The bladder catheter is connected to a pressure transducer and a syringe pump for infusion of saline or agonist solutions.

-

Compound Administration: PF-05214030 or vehicle is administered intravenously (i.v.) as a bolus or continuous infusion.

-

Cystometric Recordings: The bladder is continuously filled with saline at a constant rate to elicit reflex bladder contractions. Bladder pressure, infused volume, and voided volume are recorded continuously.

-

Agonist Challenge: Following a baseline recording period, a TRPV4 agonist is co-infused with saline to induce bladder overactivity.

-

Data Analysis: Key cystometric parameters such as bladder capacity, voiding pressure, and voiding frequency are analyzed and compared between treatment groups.

Conclusion and Future Directions

PF-05214030 is a potent and selective TRPV4 antagonist that has demonstrated efficacy in preclinical models of bladder dysfunction. The available data suggests that by inhibiting TRPV4-mediated sensory signaling in the bladder, this compound can normalize bladder function in pathological states. However, the public scientific literature on PF-05214030 is limited, and further peer-reviewed studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic profile, safety, and therapeutic potential in a broader range of TRPV4-implicated diseases. The development status of PF-05214030 is not publicly known, but the compound remains a valuable tool for researchers investigating the role of TRPV4 in health and disease.

In-Depth Technical Guide: Safety and Toxicology Profile of PF-05214030

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05214030 is a biosimilar monoclonal antibody to infliximab (B1170848) (Remicade®). As a chimeric IgG1 monoclonal antibody, it is designed to target and inhibit the biological activity of human tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory and autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, PF-05214030 prevents its interaction with the p55 and p75 cell surface receptors, thereby neutralizing its pro-inflammatory effects.[1] This technical guide provides a comprehensive overview of the safety and toxicology profile of PF-05214030, drawing upon data from its reference product, infliximab, to support its use in the treatment of various inflammatory conditions.

Mechanism of Action: TNF-α Signaling Inhibition

PF-05214030 exerts its therapeutic effect by disrupting the TNF-α signaling cascade. TNF-α binding to its receptors (TNFR1 and TNFR2) triggers a series of intracellular events that lead to the activation of transcription factors such as NF-κB and AP-1.[2] These transcription factors regulate the expression of numerous pro-inflammatory genes, including those for other cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases, which collectively drive the inflammatory response and tissue damage seen in autoimmune diseases.[3][4] By neutralizing TNF-α, PF-05214030 effectively blocks these downstream signaling pathways.[3]

Figure 1: Simplified TNF-α Signaling Pathway and the inhibitory action of PF-05214030.

Non-Clinical Toxicology Profile

A comprehensive non-clinical safety evaluation of infliximab has been conducted to support its clinical use. Due to the high species specificity of infliximab, which only neutralizes human and chimpanzee TNF-α, a combination of studies using a surrogate antibody in rodents and studies in non-human primates was employed.[1]

General Toxicology

Repeat-dose toxicity studies were conducted to assess the systemic effects of infliximab.

-

Rodent Studies (with surrogate antibody): A 6-month study in mice using a surrogate anti-mouse TNF-α monoclonal antibody (cV1q) at doses up to 40 mg/kg/week showed no evidence of toxicity.[5]

-

Non-Human Primate Studies: Single and repeat-dose studies in chimpanzees with infliximab were well-tolerated.[1]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of infliximab has been evaluated through a battery of tests.

-

Genotoxicity: Infliximab was not mutagenic in the Ames test (Salmonella-Escherichia coli) and did not induce chromosomal aberrations in an in vivo mouse micronucleus test or in human lymphocytes.[6][7]

-

Carcinogenicity: A 6-month study in mice with the surrogate antibody cV1q did not show any evidence of tumorigenicity at weekly doses up to 40 mg/kg.[7]

Reproductive and Developmental Toxicology

The effects of infliximab on fertility and embryonic development have been investigated.

-

Fertility: No impairment of fertility was observed in a study with the analogous mouse antibody.[6]

-

Developmental Toxicity: A developmental toxicity study in mice using a surrogate antibody that inhibits mouse TNF-α showed no evidence of maternal toxicity, embryotoxicity, or teratogenicity at doses up to 40 mg/kg.[6] Infliximab, like other IgG antibodies, is known to cross the placenta, particularly during the second and third trimesters, and has been detected in the serum of infants for up to 6 months after birth.[8][9]

Experimental Protocols

General Repeat-Dose Toxicology Study Workflow

The following diagram illustrates a typical workflow for a non-clinical repeat-dose toxicology study, as would be conducted for a biological therapeutic like PF-05214030.

Figure 2: Generalized workflow for a preclinical repeat-dose toxicology study.

Clinical Safety Profile

The clinical safety of infliximab has been established through extensive clinical trials and post-marketing surveillance. The adverse reaction profile of PF-05214030 is expected to be consistent with that of its reference product.

Most Common Adverse Reactions

The most frequently reported adverse reactions in clinical trials of infliximab are presented in the table below.

| Adverse Reaction | Infliximab-treated Patients (%) | Placebo-treated Patients (%) |

| Infections | ||

| Upper Respiratory Infections | 32 | 22 |

| Sinusitis | 14 | 7 |

| Pharyngitis | 11 | 8 |

| Infusion-Related Reactions | 16 | 1 |

| Headache | 18 | 14 |

| Abdominal Pain | 12 | 7 |

| Nausea | 21 | 12 |

| Fatigue | 9 | 5 |

Data compiled from publicly available prescribing information for infliximab.

Serious Adverse Reactions

Serious adverse reactions associated with infliximab therapy include:

-

Serious Infections: Patients treated with infliximab are at an increased risk for developing serious infections that may lead to hospitalization or death.[10] These include active tuberculosis, invasive fungal infections, and other opportunistic infections.[11]

-

Malignancies: Lymphoma and other malignancies, some fatal, have been reported in children and adolescent patients treated with TNF blockers, including infliximab.[10] Hepatosplenic T-cell lymphoma, a rare and often fatal T-cell lymphoma, has been reported in patients treated with infliximab, particularly in adolescent and young adult males with Crohn's disease or ulcerative colitis.[12]

-

Hepatotoxicity: Severe hepatic reactions, including acute liver failure, jaundice, hepatitis, and cholestasis, have been reported in post-marketing surveillance.

-

Heart Failure: New onset or worsening of heart failure has been reported with TNF blockers.[11]

-

Hematologic Reactions: Cases of leukopenia, neutropenia, thrombocytopenia, and pancytopenia have been reported.

-

Hypersensitivity: Infliximab can cause infusion-related reactions, including anaphylaxis, and delayed hypersensitivity reactions.[13]

-

Autoimmune Phenomena: The development of a lupus-like syndrome has been reported.[11]

-

Neurologic Reactions: TNF blockers have been associated with rare cases of new onset or exacerbation of central nervous system demyelinating disorders, including multiple sclerosis and optic neuritis, and peripheral demyelinating disorders, such as Guillain-Barré syndrome.

Conclusion

PF-05214030, as a biosimilar to infliximab, is expected to share a similar safety and toxicology profile. The non-clinical data for infliximab, obtained through studies with surrogate antibodies in rodents and in non-human primates, have not identified significant toxicities. The clinical safety profile is well-characterized, with the most significant risks being serious infections and malignancies. A thorough understanding of this safety profile is crucial for the appropriate use of PF-05214030 in the management of inflammatory diseases. Continuous pharmacovigilance and risk management are essential to ensure patient safety.

References

- 1. Nonclinical Evaluation of PF-06438179: A Potential Biosimilar to Remicade® (Infliximab) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. drugs.com [drugs.com]

- 5. Concordance of preclinical and clinical pharmacology and toxicology of monoclonal antibodies and fusion proteins: soluble targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdc.gov [cdc.gov]

- 8. Safety of infliximab use during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jnjlabels.com [jnjlabels.com]

- 13. drugs.com [drugs.com]

Rivipansel (PF-05214030): A Technical Guide to its Intellectual Property and Core Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Executive Summary

Rivipansel (B610495) (formerly GMI-1070; Pfizer identifier PF-05214030) is a pan-selectin antagonist developed by GlycoMimetics and subsequently licensed to Pfizer for the treatment of vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD). As a glycomimetic molecule, rivipansel was designed to inhibit the selectin family of adhesion molecules, which are pivotal in the inflammatory cascade and cell-cell interactions that precipitate VOC. Despite promising preclinical and early-phase clinical data, the pivotal Phase 3 RESET trial did not meet its primary endpoint, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth overview of the intellectual property landscape surrounding rivipansel, alongside a detailed summary of the key experimental protocols and quantitative data from its preclinical and clinical development.

Intellectual Property Landscape

While specific patent numbers for the composition of matter and primary method of use for rivipansel (GMI-1070) have not been publicly disclosed in detail, it is understood that GlycoMimetics, Inc. holds the core intellectual property, which was licensed to Pfizer. Filings with the U.S. Securities and Exchange Commission by GlycoMimetics indicate that their issued patents covering rivipansel and its methods of use are expected to expire between 2023 and 2030. The intellectual property portfolio for a compound like rivipansel typically encompasses:

-

Composition of Matter Patents: These patents would protect the novel chemical structure of rivipansel itself. The claims would detail the specific molecular architecture, including its carbohydrate-mimicking core and pendant functional groups responsible for selectin binding.

-

Method of Use Patents: These patents would cover the application of rivipansel for the treatment of specific medical conditions, most notably vaso-occlusive crisis in sickle cell disease. The claims would specify the administration of a therapeutically effective amount of the compound to a subject in need thereof.

-

Formulation Patents: These patents would protect the specific formulations of rivipansel for administration, such as the intravenous formulation used in clinical trials.

Mechanism of Action: Pan-Selectin Inhibition

Rivipansel functions as a competitive antagonist of the selectin family of adhesion molecules: E-selectin, P-selectin, and L-selectin. These selectins are expressed on the surface of endothelial cells and leukocytes and play a crucial role in the initial tethering and rolling of leukocytes along the vascular endothelium, a critical step in the inflammatory response. In sickle cell disease, the inflammatory milieu leads to the upregulation of selectins, promoting the adhesion of leukocytes, which can then trap sickled red blood cells, leading to microvascular occlusion and the intense pain of a VOC.[1][2] Rivipansel, by blocking the binding of the natural carbohydrate ligands to the selectins, aims to disrupt this adhesive cascade.

dot

Caption: Signaling pathway of vaso-occlusion and the inhibitory action of rivipansel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of rivipansel.

Table 1: In Vitro Selectin Binding Affinity of Rivipansel

| Selectin Target | IC50 Value (µM) |

| E-selectin | 4.3[1] |

| P-selectin | 423[1] |

| L-selectin | 337[1] |

Table 2: Preclinical Efficacy of Rivipansel in a Murine Model of Sickle Cell Disease

| Parameter | Rivipansel (20 mg/kg) | Vehicle Control |

| Neutrophil Adhesion | 69% decrease | - |

| Neutrophil-Platelet Aggregates | 85% decrease | - |

| RBC-WBC Interactions | ~93% reduction | - |

Table 3: Key Efficacy Results from the Phase 3 RESET Clinical Trial

| Endpoint | Rivipansel (n=162) | Placebo (n=158) | p-value |

| Median Time to Readiness for Discharge (hours) | 88.0 | 93.0 | 0.79[3] |

| Post-Hoc Analysis (Treatment within 26.4 hours of VOC onset) | |||

| Median Time to Readiness for Discharge (hours) | 65.7 | 122.0 | <0.05[4] |

Experimental Protocols

Preclinical In Vivo Model of Vaso-Occlusion

A key preclinical model used to evaluate the efficacy of rivipansel was a humanized sickle cell mouse model (Townes model), which expresses human sickle hemoglobin.[5]

dot

Caption: Experimental workflow for preclinical evaluation of rivipansel.

Methodology:

-

Animal Model: Townes sickle cell mice, which are homozygous for the human sickle β-globin gene, were used.

-

Induction of Vaso-Occlusion: A vaso-occlusive crisis was induced by the intraperitoneal administration of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine that upregulates endothelial selectin expression.

-

Drug Administration: Rivipansel was administered intravenously at a dose of 20 mg/kg. Two primary protocols were employed: a prophylactic protocol where the drug was given before the full establishment of vaso-occlusion, and a treatment protocol where the drug was administered after vaso-occlusion was established.

-

Efficacy Assessment: The cremaster muscle microcirculation was visualized using intravital microscopy. Key parameters quantified included leukocyte rolling velocity, the number of adherent leukocytes, red blood cell velocity as a measure of blood flow, and overall survival.[2]

Phase 3 (RESET) Clinical Trial Protocol (NCT02187003)

The RESET trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of rivipansel in hospitalized sickle cell disease patients experiencing a VOC.[6]

Patient Population:

-

Patients aged 6 years and older with a documented diagnosis of sickle cell disease.

-

Hospitalized for a VOC requiring treatment with intravenous opioids.

-

Able to receive the first dose of the study drug within 24 hours of the initiation of IV opioid therapy.

Treatment Regimen:

-

Rivipansel Arm:

-

Patients aged ≥12 years and weighing >40 kg received a 1680 mg intravenous loading dose, followed by 840 mg maintenance doses every 12 hours.[3]

-

Patients aged 6 to 11 years, or those weighing ≤40 kg, received a weight-based loading dose of 40 mg/kg (maximum 1680 mg), followed by maintenance doses of 20 mg/kg (maximum 840 mg) every 12 hours.[3]

-

-

Placebo Arm: Patients received a matching placebo administered intravenously on the same schedule.

Endpoints:

-

Primary Endpoint: Time to readiness for discharge.

-

Key Secondary Endpoints: Time to discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids.[6]

Conclusion

Rivipansel (PF-05214030) represents a rationally designed, targeted therapeutic that showed considerable promise in preclinical models and early clinical development for the treatment of vaso-occlusive crisis in sickle cell disease. Its intellectual property, held by GlycoMimetics, covers the core composition of matter and methods of use. While the pivotal Phase 3 trial did not meet its primary endpoint, a post-hoc analysis suggests that the timing of administration may be a critical factor in its efficacy. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapies for sickle cell disease and other inflammatory conditions where selectin-mediated adhesion plays a key pathological role.

References

- 1. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. A randomized clinical trial of the efficacy and safety of rivipansel for sickle cell vaso-occlusive crisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pfizer Announces Phase 3 Top-Line Results for Rivipansel in Patients with Sickle Cell Disease Experiencing a Vaso-Occlusive Crisis | Pfizer [pfizer.com]

Methodological & Application

Application Notes and Protocols for TNF-α Quantification in relation to PF-05214030

These application notes provide a detailed protocol for the quantification of human Tumor Necrosis Factor-alpha (TNF-α) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This is relevant for researchers and scientists studying the effects of PF-05214030, a biosimilar monoclonal antibody designed to inhibit TNF-α.[1] By measuring TNF-α concentrations in various biological samples, researchers can assess the efficacy and pharmacodynamics of PF-05214030.

Introduction

PF-05214030 functions by binding to TNF-α, a key cytokine involved in inflammatory processes.[1] Therefore, a quantitative assessment of TNF-α levels is crucial for evaluating the biological activity of this therapeutic agent. The following protocol is a representative example based on commercially available Human TNF-α ELISA kits and is intended for research use only.

Performance Characteristics

The performance characteristics of a typical Human TNF-α ELISA kit are summarized in the tables below. These values provide an indication of the assay's sensitivity, accuracy, and reliability.

Assay Performance

| Parameter | Value |

| Assay Range | 15.6 - 1000 pg/mL |

| Sensitivity | < 9.375 pg/mL |

| Sample Types | Cell Culture Supernates, Serum, Plasma |

| Required Sample Volume | 50 µL |

| Assay Time | ~4.5 hours |

Precision

Intra-Assay Precision

| Sample | n | Mean (pg/mL) | Standard Deviation | CV (%) |

| 1 | 20 | 155 | 4.08 | 2.6 |

| 2 | 20 | 304 | 6.62 | 2.2 |

| 3 | 20 | 606 | 18.3 | 3.0 |

Inter-Assay Precision

| Sample | n | Mean (pg/mL) | Standard Deviation | CV (%) |

| 1 | 20 | 155 | 11.3 | 7.3 |

| 2 | 20 | 298 | 21.8 | 7.3 |

| 3 | 20 | 592 | 49.9 | 8.4 |

Recovery

The recovery of spiked human TNF-α in various sample matrices.

| Sample Type | Average % Recovery | Range (%) |

| Cell Culture Media (n=4) | 103 | 98-110 |

| EDTA Plasma (n=4) | 90 | 75-101 |

| Heparin Plasma (n=4) | 90 | 82-95 |

| Serum (n=4) | 88 | 79-98 |

Linearity